molecular formula C8H7BrCl2 B13870624 2-Bromo-1,4-dichloro-3-ethylbenzene

2-Bromo-1,4-dichloro-3-ethylbenzene

Katalognummer: B13870624
Molekulargewicht: 253.95 g/mol
InChI-Schlüssel: WKTIOFXBTQQHAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1,4-dichloro-3-ethylbenzene is an organic compound with the molecular formula C8H7BrCl2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-dichloro-3-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-dichloro-3-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of ethylbenzene to introduce chlorine atoms at specific positions, followed by bromination to achieve the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1,4-dichloro-3-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the ethyl group to an ethyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution: Products include derivatives where bromine or chlorine is replaced by other functional groups such as hydroxyl, amino, or alkoxy groups.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include dehalogenated compounds or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1,4-dichloro-3-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Wirkmechanismus

The mechanism of action of 2-Bromo-1,4-dichloro-3-ethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations leading to the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1,4-dichlorobenzene: Similar structure but lacks the ethyl group.

    1-Bromo-2-ethylbenzene: Similar structure but lacks the chlorine atoms.

    2-Bromo-1,4-dimethylbenzene: Similar structure but has methyl groups instead of chlorine atoms.

Uniqueness

2-Bromo-1,4-dichloro-3-ethylbenzene is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H7BrCl2

Molekulargewicht

253.95 g/mol

IUPAC-Name

2-bromo-1,4-dichloro-3-ethylbenzene

InChI

InChI=1S/C8H7BrCl2/c1-2-5-6(10)3-4-7(11)8(5)9/h3-4H,2H2,1H3

InChI-Schlüssel

WKTIOFXBTQQHAQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.